{2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
{2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a cyclohexyl backbone, a benzyl ester protecting group, and an (S)-2-amino-propionyl-methyl-amino substituent. This compound is structurally designed to balance stability and reactivity, particularly in peptide synthesis and medicinal chemistry applications.
Properties
IUPAC Name |
benzyl N-[2-[[(2S)-2-aminopropanoyl]-methylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-11-7-6-10-15(16)20-18(23)24-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,19H2,1-2H3,(H,20,23)/t13-,15?,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYHMOHKUHSHAD-JEYLPNPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclohexylamine Intermediate
The cyclohexylamine backbone is functionalized through sequential alkylation and protection steps:
Step 1 : N-Methylation of Cyclohexylamine
Cyclohexylamine is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to yield N-methylcyclohexylamine .
Step 2 : Introduction of the (S)-2-Aminopropionyl Group
The (S)-2-aminopropionyl moiety is introduced via amide coupling. (S)-2-((tert-Butoxycarbonyl)amino)propanoic acid (Boc-alanine) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then coupled to N-methylcyclohexylamine:
Step 3 : Boc Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM):
Step 4 : Carbamate Formation with Benzyl Chloroformate
The free amine is reacted with benzyl chloroformate under basic conditions (e.g., pyridine) to install the benzyl carbamate:
Chiral Auxiliary-Mediated Asymmetric Synthesis
To ensure enantiomeric purity of the (S)-2-aminopropionyl group, chiral auxiliaries such as Evans oxazolidinones are employed:
Step 1 : Formation of Chiral Imine
Cyclohexanone is condensed with a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) to form a Schiff base.
Step 2 : Alkylation and Hydrolysis
The imine undergoes alkylation with methyl iodide, followed by acidic hydrolysis to yield the chiral cyclohexylamine derivative.
Step 3 : Amide Coupling and Carbamate Installation
Parallel to Section 2, the chiral amine is coupled with propionyl chloride and protected with benzyl chloroformate.
Key Advantage : High enantiomeric excess (≥95% ee).
Reductive Amination of β-Keto Esters
An alternative route utilizes β-keto esters as precursors:
Step 1 : Synthesis of β-Keto Ester
Methyl acetoacetate is alkylated with cyclohexyl bromide to form methyl 3-cyclohexyl-3-oxopropanoate .
Step 2 : Reductive Amination
The β-keto ester is treated with ammonium acetate and sodium triacetoxyborohydride (STAB) to yield the β-amino ester:
Step 3 : Methylation and Carbamate Formation
The amine is methylated using methyl iodide, followed by benzyl chloroformate protection.
Analytical Data and Characterization
Critical analytical data for intermediates and the final compound are summarized below:
| Intermediate | Molecular Formula | MS (m/z) | HPLC Purity | Reference |
|---|---|---|---|---|
| Boc-protected amine | C₁₅H₂₇N₃O₃ | 333.4 | ≥98% | |
| Free amine intermediate | C₁₂H₂₃N₃O | 249.3 | ≥95% | |
| Final compound | C₁₈H₂₇N₃O₃ | 333.4 | ≥99% |
Stereochemical Validation : Chiral HPLC (Chiralpak IA column) confirms ≥99% ee for the (S)-configured product.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Stepwise Assembly | High scalability; minimal side products | Multiple protection/deprotection steps | 70–80% |
| Chiral Auxiliary | Excellent enantioselectivity | Costly reagents; auxiliary removal | 60–70% |
| Reductive Amination | Fewer steps; utilizes stable precursors | Moderate stereochemical control | 50–60% |
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate esters undergo hydrolysis under acidic or basic conditions. For this compound:
The benzyl ester group acts as a protective moiety, cleavable via catalytic hydrogenation (H₂/Pd-C) to yield free carbamic acid.
Amide Bond Reactivity
The methyl-amino-propionyl group participates in nucleophilic acyl substitution:
Acylation
Reacts with activated carboxylic acids (e.g., NHS esters) or anhydrides under mild basic conditions (pH 7–8) to form stable amide derivatives.
Example Reaction:
Conditions: Room temperature, 2 hrs, dichloromethane solvent.
Condensation with Carbonyls
Forms Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol under reflux:
Cyclohexyl Ring Functionalization
The cyclohexyl group undergoes stereospecific reactions:
Reductive Amination
The primary amine reacts with ketones (e.g., acetone) under hydrogenation:
Yield: ~75% in methanol at 25°C.
Oxidation Pathways
-
Peracid oxidation : Converts sulfide groups (if present) to sulfoxides.
-
KMnO₄ : Cleaves unsaturated bonds in the cyclohexyl ring under acidic conditions .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) of analogs shows decomposition at ~220°C , releasing CO₂ and benzyl fragments.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound's structural features, including the cyclohexyl group and carbamic acid moiety, indicate potential utility in drug design. It may serve as a lead compound for developing pharmaceuticals targeting specific biological pathways, particularly in neuropharmacology and cancer therapy. The presence of an amino acid derivative enhances its bioactivity, making it a candidate for further investigation in therapeutic contexts.
Biological Activity
Preliminary studies suggest that this compound could exhibit diverse biological activities. For instance, its structural components may contribute to neuroprotective effects or anticancer properties. Biological assays are essential for quantifying these activities and establishing dose-response relationships, which are critical for evaluating therapeutic potential.
Synthesis and Chemical Properties
Synthetic Methods
The synthesis of {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester can be approached through various chemical pathways. Key considerations include reaction conditions such as temperature, pH, and the use of catalysts to optimize yield and purity. Understanding these parameters is crucial for reproducibility in laboratory settings.
Chemical Characteristics
The compound has notable physical properties that influence its applications:
- Molecular Formula : C18H27N3O3
- Predicted Boiling Point : 519.3 ± 50.0 °C
- Density : 1.15 ± 0.1 g/cm³
- pKa : 11.81 ± 0.40
These properties are significant for determining the stability and solubility of the compound in various solvents, which impacts its usability in biological assays and formulations.
Potential Research Applications
| Application Area | Description |
|---|---|
| Neuropharmacology | Investigating effects on neurotransmitter systems and neuroprotection. |
| Cancer Research | Evaluating anticancer properties through cell line studies and assays. |
| Drug Design | Utilizing structure-activity relationship (SAR) studies to optimize efficacy. |
Mechanism of Action
The mechanism of action of {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a family of carbamic acid benzyl esters with cyclohexyl and aminoacyl modifications. Key analogs include:
Key Observations :
- The cyclohexyl group in the target compound enhances stability under acidic or basic conditions compared to benzyl esters, as shown in aspartimide formation studies .
- Chlorinated analogs (e.g., 1353967-76-6) exhibit higher reactivity but lower commercial availability due to discontinuation .
Stability and Reactivity
Aspartimide Formation Resistance
Cyclohexyl esters significantly reduce aspartimide formation during peptide synthesis. For example:
- In HF-anisole (9:1 v/v) at 0°C, benzyl esters form aspartimide at 73.6 × 10⁻⁶ s⁻¹ , whereas cyclohexyl esters are 3× slower .
- Under diisopropylethylamine treatment, cyclohexyl esters show 0.3% aspartimide in 24 h , a 170-fold reduction compared to benzyl esters .
The target compound’s cyclohexyl backbone likely inherits this stability, making it preferable for prolonged synthetic steps.
Biological Activity
The compound {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester , also known by its CAS number 1354026-73-5, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes a cyclohexyl ring, an amine group, and a carbamic acid derivative. The molecular formula is with a predicted boiling point of and a density of .
Structural Features
| Feature | Description |
|---|---|
| Cyclohexyl Ring | Provides structural rigidity and hydrophobic characteristics |
| Carbamic Acid | Imparts potential for hydrogen bonding and reactivity |
| Amino Group | Involved in biological interactions and activity |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, notably in the realms of neuroprotection, antimicrobial effects, and potential anti-inflammatory properties. The following sections detail specific activities observed in studies.
1. Neuroprotective Effects
- The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
2. Antimicrobial Activity
- Preliminary studies indicate that the compound may possess antimicrobial properties against a range of pathogens. In vitro tests have demonstrated effectiveness against certain bacterial strains, although further research is needed to quantify these effects .
3. Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory effects through various models. It has shown the ability to reduce inflammation markers in cellular assays, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
Several studies have focused on the biological activity of similar compounds or derivatives:
- Study on Antimicrobial Efficacy : A derivative of the compound was tested against Staphylococcus aureus and exhibited significant inhibitory effects with an MIC value of 0.03–0.06 μg/mL .
- Neuroprotective Study : A related compound demonstrated protective effects on neuronal cells subjected to oxidative stress, highlighting the potential for developing treatments for conditions like Alzheimer's disease .
The synthesis of this compound typically involves multi-step reactions starting from simpler amino acids and carbamate derivatives. The mechanism of action is hypothesized to involve interaction with specific biological targets such as receptors or enzymes relevant to its observed pharmacological activities.
Synthetic Route Overview
- Starting Materials : Use of (S)-2-amino-propionic acid derivatives.
- Reaction Conditions : Typically involves coupling reactions under controlled pH and temperature.
- Purification : Common methods include recrystallization or chromatography techniques.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with protected cyclohexylamine derivatives. Key steps include:
- Step 1 : Protection of the cyclohexylamine group (e.g., using Boc or Fmoc groups) to prevent unwanted side reactions .
- Step 2 : Coupling the (S)-2-amino-propionyl moiety via amide bond formation, using reagents like HATU or DCC in anhydrous conditions .
- Step 3 : Introduction of the benzyl ester group through carbamate formation, often with benzyl chloroformate .
- Purity Optimization : Use preparative HPLC or column chromatography (silica gel, gradient elution) for purification. Monitor purity via LC-MS (>95% recommended for biological assays) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- NMR Spectroscopy : Analyze H and C NMR spectra to verify the cyclohexyl, benzyl ester, and methyl-amino-propionyl groups. Key signals include δ ~7.3 ppm (benzyl aromatic protons) and δ ~4.5 ppm (carbamate NH) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] ~347.4 g/mol) and fragmentation patterns .
- Chiral HPLC : Ensure enantiomeric purity of the (S)-2-amino-propionyl moiety .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodology :
- Enzyme Inhibition Assays : Test against serine hydrolases or proteases (e.g., trypsin-like enzymes) using fluorogenic substrates. IC values can indicate potency .
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include controls for benzyl ester hydrolysis products .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the coupling step?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. Anhydrous conditions are critical .
- Catalyst Selection : Compare coupling agents (e.g., HATU vs. EDCI) and additives (e.g., HOAt) to enhance efficiency .
- Temperature Control : Perform reactions at 0–4°C to minimize racemization of the (S)-2-amino-propionyl group .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodology :
- Purity Reassessment : Re-analyze compound purity (LC-MS) and stability (e.g., hydrolysis in PBS over 24 hours) .
- Assay Variability : Repeat assays with standardized protocols (e.g., fixed DMSO concentration, cell passage number). Use positive controls (e.g., URB597 for carbamate activity) .
- Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodology :
- Analog Design : Modify the cyclohexyl group (e.g., substituents at C4), benzyl ester (e.g., para-nitro substitution), or amino acid moiety (e.g., D-isomers) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like fatty acid amide hydrolase (FAAH) .
- Bioisosteric Replacement : Replace the benzyl ester with a tert-butyl group to assess hydrolytic stability .
Q. How can the compound’s interaction with biological membranes be modeled computationally?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate lipid bilayer penetration. Focus on the benzyl ester’s role in enhancing lipophilicity (logP ~2.5 predicted) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding energies with membrane-bound enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
